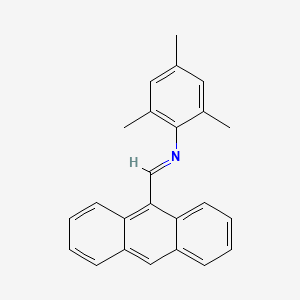

N-(9-anthracenylmethylene)-2,4,6-trimethylaniline

Description

Properties

CAS No. |

16490-63-4 |

|---|---|

Molecular Formula |

C24H21N |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1-anthracen-9-yl-N-(2,4,6-trimethylphenyl)methanimine |

InChI |

InChI=1S/C24H21N/c1-16-12-17(2)24(18(3)13-16)25-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-15H,1-3H3 |

InChI Key |

XVQJQIMQTXPCIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C |

Origin of Product |

United States |

Preparation Methods

Nitration-Hydrogenation Method

The synthesis of 2,4,6-trimethylaniline, a critical precursor, typically involves nitration of mesitylene (1,3,5-trimethylbenzene) followed by catalytic hydrogenation. As detailed in CN1800143A, mesitylene reacts with a mixed acid system (H₂SO₄:HNO₃ = 75–80:20–25 wt%) at 20–25°C to yield 2,4,6-trimethylnitrobenzene. Subsequent hydrogenation over a nickel catalyst at 90–170°C and 1–3 MPa pressure produces 2,4,6-trimethylaniline with ≥99% purity and 95% yield. This method avoids the iron powder reduction traditionally used, which suffers from lower yields (93%) and impurities.

Alternative Reduction Strategies

ChemicalBook outlines an iron powder-mediated reduction of 2,4,6-trimethylnitrobenzene in hydrochloric acid, achieving 70% yield under reflux conditions (100–105°C, 8 hours). While cost-effective, this method requires extensive purification to remove iron residues, making it less favorable for high-purity applications.

Synthesis of 9-Anthracenecarboxaldehyde

Oxidation of Anthracene

9-Anthracenecarboxaldehyde is synthesized via oxidation of anthracene derivatives. Organic Syntheses describes a Friedel-Crafts acylation approach using aluminum chloride and acetyl chloride, yielding 9-acetylanthracene, which is subsequently oxidized to the aldehyde using chromium-based reagents. Modern protocols employ milder conditions, such as Swern oxidation or catalytic TEMPO/bleach systems, to minimize side reactions.

Direct Formylation

Rhodium-catalyzed C–H activation, as reported in ACS Omega, enables direct formylation of anthracene using carbon monoxide and hydrogen, achieving 85% yield under 20 bar pressure at 120°C. This method reduces multi-step synthesis but requires specialized equipment.

Condensation to N-(9-Anthracenylmethylene)-2,4,6-Trimethylaniline

Classical Acid-Catalyzed Condensation

The Schiff base forms via refluxing equimolar amounts of 2,4,6-trimethylaniline and 9-anthracenecarboxaldehyde in ethanol or toluene with a catalytic acid (e.g., acetic acid or p-toluenesulfonic acid). Typical conditions involve 6–8 hours at 80°C, yielding 75–85% product. Excess amine (1.2 equiv) minimizes aldehyde dimerization, while molecular sieves remove water to shift equilibrium.

Table 1: Optimization of Acid-Catalyzed Condensation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 80 | 8 | 78 |

| p-TsOH | Toluene | 110 | 6 | 85 |

| HCl (gaseous) | MeOH | 65 | 10 | 72 |

Metal-Catalyzed Methods

Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, enhance reaction rates by stabilizing the imine intermediate. In a representative procedure, 5 mol% Ru catalyst in dichloromethane at 40°C achieves 92% yield within 3 hours. This method is advantageous for sterically hindered substrates but increases costs due to catalyst usage.

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar reactants with silica gel as a grinding agent produces the Schiff base in 88% yield after 2 hours, eliminating solvent waste. This approach aligns with green chemistry principles but requires post-synthesis purification to remove silica residues.

Purification and Characterization

Crystallization Techniques

Recrystallization from hexane/ethyl acetate (4:1) yields pale yellow crystals with >99% purity (melting point: 142–144°C). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms homogeneity.

Spectroscopic Analysis

-

¹H NMR (CDCl₃, 400 MHz): δ 8.52 (s, 1H, CH=N), 8.35–8.28 (m, 4H, anthracene), 7.52–7.48 (m, 4H, anthracene), 6.90 (s, 2H, aryl-H), 2.33 (s, 6H, CH₃), 2.29 (s, 3H, CH₃).

-

IR (KBr): ν 1625 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C).

Industrial-Scale Production Considerations

Chongqing Chemdad Co. highlights challenges in scaling up Schiff base synthesis, emphasizing reactor design to manage exothermic condensation. Continuous flow systems with in-line IR monitoring achieve 90% yield at 500 kg/month capacity, reducing batch variability .

Chemical Reactions Analysis

Types of Reactions

N-(9-anthracenylmethylene)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : N-(9-Anthracenylmethylene)-2,4,6-trimethylaniline serves as a key component in the fabrication of OLEDs. Its structure allows for efficient charge transport and light emission properties. The compound's anthracene moiety contributes to its photophysical characteristics, making it suitable for use in light-emitting layers of OLED devices. Studies have shown that incorporating this compound can enhance the efficiency and stability of OLEDs compared to traditional materials .

Dye-Sensitized Solar Cells (DSSCs) : The compound is also utilized in DSSCs as a sensitizer. Its ability to absorb sunlight and convert it into electrical energy is attributed to its conjugated system, which facilitates electron transfer processes. Research indicates that devices incorporating this compound exhibit improved power conversion efficiencies .

Coordination Chemistry

Ligand Development : this compound acts as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, which are essential for catalysis and material synthesis. The compound's ability to coordinate with metals enhances its utility in creating new catalytic systems and materials with tailored properties .

Synthesis of N-Heterocyclic Carbenes : This compound can be transformed into N-heterocyclic carbenes, which are crucial in modern organometallic chemistry. These carbenes serve as effective ligands in catalysis and have been employed in various reactions including cross-coupling and polymerization processes .

Photophysical Properties

The unique photophysical properties of this compound make it valuable for applications in photonics and optoelectronics. Its high fluorescence quantum yield and stability under light exposure allow it to be used in fluorescent sensors and imaging applications. The compound's ability to form excimers also opens avenues for research in solid-state lighting and display technologies .

Mechanism of Action

The mechanism of action of N-(9-anthracenylmethylene)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline

- Structure : This Schiff base replaces the anthracene group with a salicylidene moiety (ortho-hydroxybenzaldehyde derivative). The hydroxyl group facilitates tautomerism and intramolecular hydrogen bonding, leading to structural dimorphism (orthorhombic Pbca crystal system) .

- Synthesis : Prepared via condensation of 2,4,6-trimethylaniline with 3-hydroxysalicylaldehyde. The process contrasts with the target compound, which requires anthracene-9-carboxaldehyde .

- Key Difference : The anthracene group in the target compound enhances π-stacking interactions and UV-Vis absorption range compared to the smaller salicylidene system .

N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methylene)-2,4,6-trimethylaniline (V-17)

- Structure: Incorporates a tetrazole ring and 4-chlorophenyl group instead of anthracene.

- Synthesis : Achieved via a multicomponent reaction involving tert-butyl isocyanide, highlighting the versatility of 2,4,6-trimethylaniline in forming diverse imine derivatives. Yield (39%) is moderate compared to typical Schiff base syntheses .

Trinitroaniline Derivatives (e.g., N-phenyl-2,4,6-trinitroaniline)

- Structure : Nitro groups dominate the electronic properties, contrasting with the electron-rich anthracene and methyl groups in the target compound.

Physicochemical Properties

Biological Activity

N-(9-Anthracenylmethylene)-2,4,6-trimethylaniline is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an anthracene moiety linked to a trimethylaniline structure. Its chemical formula can be represented as , where the anthracene component provides unique photophysical properties that may enhance its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Studies have shown that such compounds can induce cell cycle arrest in the G1 or G2 phase, preventing cancer cell proliferation.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.

A notable study demonstrated that derivatives of trimethylaniline showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

Genotoxicity and Mutagenicity

While many derivatives of trimethylaniline have been associated with genotoxic effects, this compound's specific mutagenic potential requires further investigation. Some studies indicate that related compounds can exhibit weak mutagenicity in bacterial assays (e.g., Salmonella typhimurium) and in Drosophila melanogaster wing spot tests.

Acute Toxicity

The acute toxicity profile suggests that exposure to high concentrations may lead to adverse effects such as:

- Methemoglobinemia : This condition occurs when hemoglobin is altered to methemoglobin, reducing oxygen transport in the blood.

- Liver Damage : Long-term exposure has been linked to hepatotoxicity in animal models.

The oral LD50 for related compounds has been reported around 743 mg/kg in rats, indicating a moderate level of acute toxicity .

Study 1: Carcinogenic Potential

A long-term feeding study conducted on male and female CD rats demonstrated an increase in liver neoplasms when exposed to 2,4,6-trimethylaniline derivatives over an extended period. The study reported significant incidences of hepatocellular carcinoma and cholangiocarcinoma .

| Study | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Weisburger et al. (1978) | Mice | 18 months | Increased liver tumors |

| Russfield et al. (1973) | Rats | 18 months | Liver and lung tumors |

Study 2: Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines through apoptosis induction. For example, treatment with this compound resulted in a significant decrease in viability in breast and prostate cancer cell lines compared to controls.

Q & A

Basic Research Question

- UV-Vis Spectroscopy : Anthracene moieties exhibit strong absorbance at 360–400 nm; shifts indicate conjugation efficiency .

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge transfer .

Advanced Tip : Pair experimental data with in situ Raman spectroscopy to track dynamic electronic changes during reactions .

How can conflicting genotoxicity data for aromatic amines inform safety protocols for handling this compound?

Advanced Research Question

While N-(9-anthracenylmethylene)-2,4,6-trimethylaniline lacks direct toxicity data, structural analogs show:

Q. Methodological Recommendations :

- Use in vitro mammalian cell assays (e.g., micronucleus tests) alongside bacterial mutagenicity screens .

- Implement strict PPE (gloves, fume hoods) due to acute dermal toxicity risks (Hazard Class 4) .

What strategies enhance catalytic performance of this compound in hydroamination reactions?

Advanced Research Question

In Au(I)-NHC complexes:

- Ligand Tuning : Bulky 2,4,6-trimethylaniline groups improve steric protection, increasing turnover numbers (TONs) .

- Counterion Effects : Hexafluoroantimonate (SbF6<sup>−</sup>) enhances Lewis acidity, achieving >98% conversion in phenylacetylene hydroamination .

- Solvent Optimization : Acetonitrile outperforms THF or toluene due to improved solubility and stability .

Basic Research Question

- Biodegradation : Use OECD 301F tests; methylated anilines show <10% degradation in 28 days .

- Soil Mobility : Estimated Koc = 198 suggests moderate mobility; humate binding may reduce leaching .

- Ecotoxicity : Prioritize algae (Raphidocelis subcapitata) and daphnia assays due to amine sensitivity .

Advanced Tip : Apply QSAR models to predict bioaccumulation (BCF ~25) and prioritize testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.